molecular formula C17H17BrN2O2S B3017042 3-(4-bromophenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole CAS No. 488119-48-8

3-(4-bromophenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole

Cat. No. B3017042
CAS RN: 488119-48-8
M. Wt: 393.3
InChI Key: IGUZFKKUVNQRFY-UHFFFAOYSA-N
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Description

The compound "3-(4-bromophenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their biological relevance.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the electro-catalyzed multicomponent transformation can be used to synthesize 1,4-dihydropyrano[2,3-c]pyrazole derivatives, as described in a green medium using an electrogenerated anion of ethanol as the base . Although this method does not directly describe the synthesis of the compound , it provides insight into the synthetic strategies that can be employed for related pyrazole compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be extensively studied using computational methods such as Density Functional Theory (DFT). For example, quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, and UV) have been used to analyze the molecular structure and vibrational frequencies of similar compounds . These studies can provide valuable information on the molecular electrostatic potential, which is useful for predicting sites of electrophilic and nucleophilic attacks, as well as intramolecular interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, the reaction of 4-(phenylthio)-1H-pyrazol-5-ols with methyl bromoacetate can lead to the formation of phenyl pyrazolyl sulfides, which can be further oxidized into sulfones . Additionally, nucleophilic substitution reactions can be performed on compounds such as 3,5-dinitro-4-(phenylsulfonyl)pyrazole to introduce different substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, solvatochromic and single crystal studies can reveal how the photophysical properties of these compounds vary in different solvents . The molecular electrostatic potential and hyperpolarizability are also important properties that can be calculated to assess the compound's role in nonlinear optics .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound and its derivatives have been a subject of extensive research in chemical synthesis and structural analysis. For instance, studies have investigated the electrochemically induced multicomponent transformation involving 3-(4-bromophenyl)isoxazol-5(4H)-one, leading to compounds with potential biomedical applications, especially for the regulation of inflammatory diseases (Ryzhkova, 2020). Additionally, the synthesis and crystal structures of N-substituted pyrazolines, which include variants of the compound , have been characterized by X-ray single-crystal structure determination, highlighting their structural significance (Loh, 2013).

Biochemical Studies and Docking Analysis

  • Biochemical properties and molecular docking studies of related compounds have shown promise in different biomedical fields. For example, compounds structurally related to 3-(4-bromophenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole have been synthesized and evaluated for their biological efficacy, including antimicrobial properties against yeast, fungi, bacteria, and algae (Bonacorso, 2006). Moreover, docking studies suggest that some derivatives might exhibit inhibitory activity against targeted enzymes, potentially acting as anti-neoplastic agents (Mary, 2015).

properties

IUPAC Name

5-(4-bromophenyl)-3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c1-12-3-5-14(6-4-12)17-11-16(19-20(17)23(2,21)22)13-7-9-15(18)10-8-13/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUZFKKUVNQRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole

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